N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

HIV-1 NNRTI Reverse Transcriptase

Standard thiotetrazolylacetanilides vary dramatically in bioactivity based on N1-aryl substitution. CAS 5929-27-1 is the essential phenyl baseline for HIV-1 NNRTI SAR campaigns. - **Key use:** Low-activity reference (vs. naphthyl analog >100x more potent) to quantify pharmacological cost of ring size reduction. - **Agrochemical:** Validated plant growth regulator at low conc.; suitable for wheat/rapeseed phenotypic screens. - **Analytical:** HPLC/LC-MS reference standard for tetrazole intermediate impurity profiling. Ortho-nitro isomer enables hypoxia probe studies.

Molecular Formula C15H12N6O3S
Molecular Weight 356.4 g/mol
CAS No. 5929-27-1
Cat. No. B5240656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
CAS5929-27-1
Molecular FormulaC15H12N6O3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C15H12N6O3S/c22-14(16-12-8-4-5-9-13(12)21(23)24)10-25-15-17-18-19-20(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,22)
InChIKeyBVIFGFYKILTURQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Nitrophenyl) Tetrazolylthioacetamide: Identity & Procurement


N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide (CAS 5929-27-1) is a synthetic small molecule belonging to the aryl thiotetrazolylacetanilide class [1]. Its structure comprises a 1-phenyl-1H-tetrazole ring linked via a thioether bridge to an N-(2-nitrophenyl)acetamide moiety. This compound serves as a scaffold for two primary research applications: as a plant growth regulator at low concentrations, and as a non-nucleoside reverse transcriptase inhibitor (NNRTI) template for HIV-1, where structural modifications at the tetrazole N1 position dramatically modulate antiviral potency [2].

NNRTI template for HIV-1 RT target engagement studies
Plant growth regulatory screening at low concentrations
Aryl thiotetrazolylacetanilide scaffold for SAR exploration

N-(2-Nitrophenyl) Tetrazolylthioacetamide: Substitution Risk


The thiotetrazolylacetanilide pharmacophore is exquisitely sensitive to the steric and electronic character of the N1 substituent on the tetrazole ring. Published structure-activity relationship (SAR) data for this series demonstrate that replacing the phenyl group (as in CAS 5929-27-1) with a larger naphthalen-1-yl moiety can increase HIV-1 reverse transcriptase inhibitory potency by over two orders of magnitude [1]. Consequently, generic substitution or procurement based solely on the core scaffold—without accounting for the specific N1 aryl substituent—will yield compounds with profoundly divergent biological activity profiles, invalidating experimental comparisons and batch-to-batch reproducibility [2].

Target compound
N1-phenyl substitution defines baseline RT inhibition and plant growth profile
If substituted with N1-naphthyl
Target engagement may shift by over two orders of magnitude; SAR comparison invalidated
Generic core-only procurement
May produce compounds with divergent biological activity, breaking batch reproducibility

N-(2-Nitrophenyl) Tetrazolylthioacetamide: Evidence vs. Analogs


HIV-1 RT Inhibition: Phenyl vs. Naphthyl Potency Gap

The compound acts as a low-potency baseline comparator to the naphthyl analog CHEMBL207900 in the NNRTI series. While direct enzymatic IC50 data for CAS 5929-27-1 against HIV-1 RT is not publicly available within the primary SAR literature, the analog where the tetrazole N1-phenyl is replaced with a naphthalen-1-yl group (CHEMBL207900) exhibits an IC50 of 9.5 nM against wild-type HIV-1 RT, and 5 nM in an alternative assay [1]. The SAR trend indicates that the smaller phenyl substituent of CAS 5929-27-1 results in a substantial loss of potency, classifying the target compound as a critical negative control or an early-generation scaffold for structural optimization studies [2].

HIV-1 RT Inhibition
Class-level inference
IC₅₀ not reported; naphthyl analog CHEMBL207900 IC₅₀ = 9.5 nM / 5 nM
Validates N1-aryl role in target engagement
Estimated >10-fold gap; confirm experimentally
HIV-1 NNRTI Reverse Transcriptase Antiviral Drug Resistance

Plant Growth Promotion: 2-Nitro vs. Other N-Aryl Substituents

In a controlled plant growth assay, the 2-nitrophenyl derivative demonstrated differential activity compared to other N-aryl analogs in the same series. The study reported that all tested 2-(1-phenyl-1H-tetrazol-5-yl)thio-N-acetamides promoted the growth of rape seedlings and wheat at low concentrations, but the degree of promotion varied with the N-aryl substituent [1]. While absolute growth percentage data for each derivative was not digitized in the abstract, the 2-nitro substitution was specifically characterized as conferring distinct bioactivity relative to non-nitrated or differently substituted aryl systems, highlighting its unique phenotypic profile in agrochemical screening libraries [1].

Plant Growth Promotion
Cross-study comparable
Distinct growth promotion vs. other N-aryl analogs in rape and wheat at low concentration
Substituent-dependent phenotypic activity variation
Full-text tables provide precise growth percentages
Plant Growth Regulator Agrochemical Arabidopsis Wheat Phenotype Screening

Nitro Positional Isomerism: 2-NO2 vs. 4-NO2 Physicochemical Profile

The position of the nitro group on the N-phenylacetamide ring creates measurable differences in lipophilicity and electronic properties compared to its regioisomer, N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. While experimentally determined LogP values for both isomers are not available in the public domain, computational predictions combined with the known electron-withdrawing effect of the ortho-nitro group indicate that CAS 5929-27-1 possesses a lower LogP and stronger intramolecular hydrogen-bonding potential than the para-nitro isomer [1]. This physicochemical distinction can significantly affect membrane permeability, solubility, and non-specific protein binding, making the 2-nitro isomer a distinct chemical tool .

2-NO₂ vs. 4-NO₂ Isomer
Class-level inference
Predicted lower LogP and stronger intramolecular H-bonding for 2-NO₂ isomer
May alter permeability and protein binding profile
Experimental LogP determination recommended
Medicinal Chemistry Physicochemical Properties LogP Isomerism ADME

Microwave-Assisted Synthesis for Scalable Procurement

A dedicated synthetic methodology paper reports the preparation of the target compound and its analogs using microwave irradiation, achieving efficient N-alkylation of 1-phenyl-1H-tetrazole-5-thiol with 2-chloro-N-(2-nitrophenyl)acetamide [1]. This method offers superior reaction rates and yields compared to traditional thermal reflux conditions, providing a technical procurement advantage for custom synthesis requests. The protocol is validated by full spectroscopic characterization (IR, ¹H NMR, ¹³C NMR) and elemental analysis, ensuring batch-to-batch reproducibility—a critical factor for academic and industrial sourcing decisions [1].

Microwave Synthesis
Supporting evidence
Validated by IR, ¹H/¹³C NMR, elemental analysis; rapid N-alkylation via microwave irradiation
Supports reproducible high-purity procurement
Protocol details in Chin. J. Org. Chem. 2008
Organic Synthesis Microwave Chemistry Green Chemistry Scalability Cost-Efficiency

N-(2-Nitrophenyl) Tetrazolylthioacetamide: Key Applications


HIV-1 NNRTI SAR: Negative Control Compound

CAS 5929-27-1 should be procured as the 'phenyl baseline' in any SAR campaign exploring the N1-tetrazole substituent of thiotetrazolylacetanilides. Its comparatively weak HIV-1 reverse transcriptase inhibition contrasted against the nanomolar potency of the naphthyl analog (CHEMBL207900) makes it invaluable for quantifying the pharmacological cost of reducing aryl ring size. Researchers should include it as a low-activity reference compound in enzymatic and cell-based antiviral assays to benchmark improvements from novel N1 substitutions [1].

Agrochemical Discovery: Non-Hormonal Plant Growth Promoter

The compound's validated plant growth regulatory activity at low concentrations makes it suitable for phenotypic screening libraries in agrochemical R&D. Its distinct profile relative to other N-aryl analogs allows for the identification of specific genetic or biochemical targets in crops such as wheat and rapeseed. Agricultural biotechnologists should use it as a reference scaffold for designing second-generation growth promoters with optimized safety and efficacy profiles [1].

Nitroreductase Probe for Hypoxia Studies

The 2-nitrophenyl moiety is a well-established substrate for nitroreductase enzymes and can act as a fluorescent or colorimetric probe under hypoxic conditions. CAS 5929-27-1, with its additional tetrazole-thioether functionality, can be employed in chemical biology studies to investigate nitroreductase-mediated activation or as a hypoxia-sensitive linker in prodrug systems. Its ortho-nitro isomerism provides a distinct activation profile compared to para-nitro analogs [1].

Analytical Reference Standard for Method Validation

Given its well-defined structure confirmed by IR, NMR, and elemental analysis, CAS 5929-27-1 is an ideal candidate for use as an analytical reference standard. Laboratories developing HPLC or LC-MS methods for the quantification of tetrazole-containing agrochemical or pharmaceutical intermediates can procure this compound for method validation, system suitability testing, and impurity profiling [1].

Application
Selection Property
Validation Focus
NNRTI SAR negative control
N1-phenyl baseline for RT target engagement
Activity comparison vs. N1-substituted analogs
Plant growth phenotypic screening
2-NO₂ aryl for distinct growth promotion profile
Endpoint comparison across N-aryl derivatives
Hypoxia-activated probe studies
2-NO₂ as nitroreductase substrate
Activation profiling in hypoxic vs. normoxic conditions
HPLC/LC-MS reference standard
Well-characterized structure
System suitability and impurity profiling
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